4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester
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Overview
Description
4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester is a complex organic compound with the molecular formula C12H9N3O3. This compound is known for its unique structure, which includes a triaza-fluorene core, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-9-fluorenecarboxylic acid: This compound shares a similar fluorene core but lacks the triaza and hydroxy groups, making it less versatile in certain applications.
9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester: This compound is structurally similar but differs in the position and type of functional groups, affecting its reactivity and applications.
Uniqueness
4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester stands out due to its unique triaza-fluorene core and the presence of both hydroxy and carboxylic acid methyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 4-oxo-3,9-dihydropyrimido[4,5-b]indole-6-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-18-12(17)6-2-3-8-7(4-6)9-10(15-8)13-5-14-11(9)16/h2-5H,1H3,(H2,13,14,15,16) |
InChI Key |
HPFFEMLUCJGTID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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